

Application Note: Raman Spectroscopy for Titanium Silicide (TiSi₂) Phase Identification

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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298

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Audience: Researchers, scientists, and materials development professionals.

Introduction:

Titanium silicide (TiSi₂) is a critical material in the microelectronics industry, primarily used for contacts and interconnects due to its low resistivity. TiSi₂ exists in two main crystallographic phases: the metastable, high-resistivity C49 phase and the stable, low-resistivity C54 phase. The transformation from the C49 to the C54 phase is a crucial step in semiconductor manufacturing to achieve desired device performance.^{[1][2][3]} Raman spectroscopy is a powerful, non-destructive optical technique that provides rapid and localized identification of these TiSi₂ phases, making it an invaluable tool for process monitoring and materials characterization.^{[4][5]}

Principle of Phase Identification:

The C49 and C54 phases of TiSi₂ possess distinct crystal structures (base-centered orthorhombic for C49 and face-centered orthorhombic for C54), which result in different phonon vibrational modes.^{[1][2]} These differences are readily detected in their Raman spectra, which serve as unique spectral fingerprints for each phase. By identifying the characteristic Raman peak positions, researchers can unambiguously determine the phase composition of a TiSi₂ thin film.

Quantitative Data: Characteristic Raman Peaks

The distinct crystallographic structures of the C49 and C54 phases of TiSi_2 give rise to unique Raman active phonon modes. The table below summarizes the characteristic Raman peak positions for each phase, allowing for clear differentiation.

TiSi ₂ Phase	Characteristic Raman Peaks (cm ⁻¹)
C54	~195, ~206, ~245[4]
C49	~271, ~297, ~341[4]

Note: The exact peak positions may vary slightly due to factors such as strain, film thickness, and measurement conditions.

Experimental Protocol

This protocol outlines the key steps for identifying TiSi_2 phases in thin films using micro-Raman spectroscopy.

1. Sample Preparation:

- No specific sample preparation is typically required for TiSi_2 thin films on silicon or other substrates, as Raman spectroscopy is a non-destructive surface-sensitive technique.
- Ensure the sample surface is clean and free of contaminants that may generate a fluorescent background or interfering Raman signals.

2. Instrumentation (Micro-Raman Spectrometer):

- Laser Source:** Visible wavelength lasers are commonly used. Typical choices include 514 nm, 532 nm, or 633 nm.[6] The selection may depend on sample characteristics to minimize fluorescence and maximize the Raman signal.
- Microscope:** Equipped with a high-magnification objective (e.g., 50x or 100x) to focus the laser onto a small spot on the sample, enabling localized analysis of submicron features.[7]
- Spectrometer:** A high-resolution spectrometer is required to resolve the characteristic Raman peaks of TiSi_2 .

- **Detector:** A sensitive detector, such as a charge-coupled device (CCD), is used to capture the scattered Raman signal.

3. Data Acquisition:

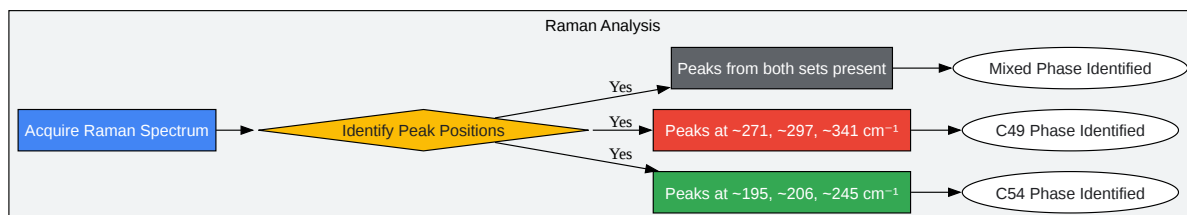
- **Laser Power:** Use the lowest possible laser power to avoid laser-induced heating of the sample, which could potentially alter the material's phase. A typical starting point is 1-5 mW at the sample.
- **Acquisition Time and Accumulations:** Adjust the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio. This will depend on the thickness of the TiSi₂ film and the scattering efficiency of the material.
- **Spectral Range:** Set the spectrometer to cover a spectral range that includes the characteristic peaks of both C49 and C54 phases (e.g., 150 cm⁻¹ to 400 cm⁻¹).
- **Calibration:** Calibrate the spectrometer using a known standard, such as a silicon wafer, to ensure the accuracy of the measured peak positions.

4. Data Analysis:

- **Peak Identification:** Compare the positions of the observed Raman peaks in the collected spectrum with the known characteristic peak positions for the C49 and C54 phases as listed in the data table above.
- **Phase Mapping:** For spatially resolved analysis, a Raman map can be generated by rastering the laser spot across the sample surface and collecting a spectrum at each point. This allows for the visualization of the spatial distribution of the different TiSi₂ phases.

Logical Workflow for Phase Identification

The following diagram illustrates the decision-making process for identifying the TiSi₂ phase based on the acquired Raman spectrum.

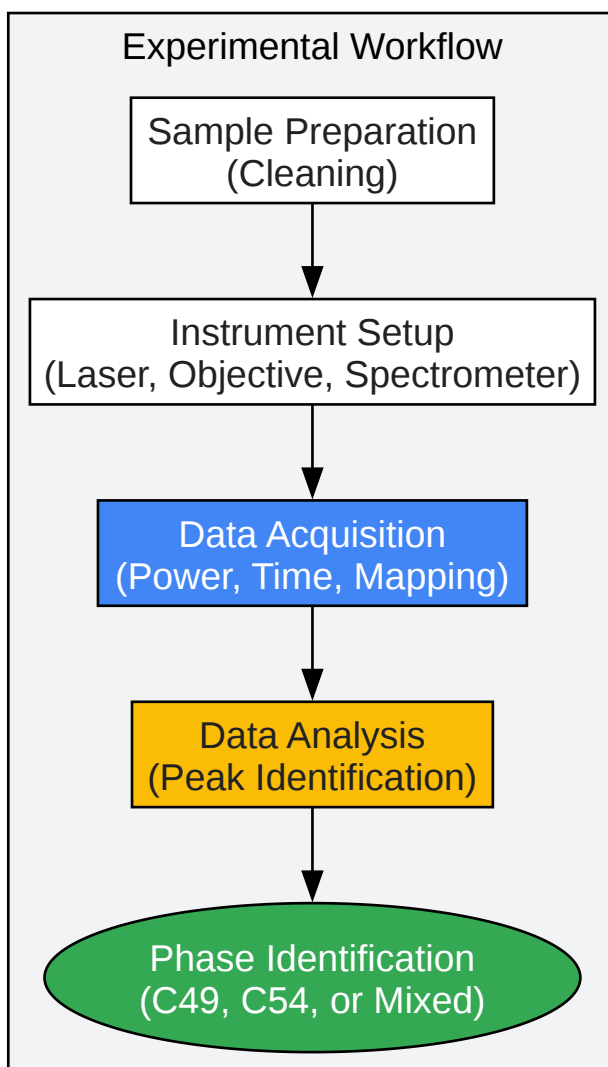


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Caption: Logical workflow for TiSi_2 phase identification.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for TiSi_2 phase analysis using Raman spectroscopy.



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Caption: Experimental workflow for TiSi₂ phase analysis.

Conclusion:

Raman spectroscopy is a highly effective and indispensable analytical technique for the phase identification of TiSi₂ thin films. Its non-destructive nature, high spatial resolution, and straightforward data interpretation make it an ideal choice for in-line process monitoring, quality control, and fundamental materials research in the semiconductor industry.

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